![molecular formula C22H30N2O4S B2840217 4-isobutoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide CAS No. 954048-81-8](/img/structure/B2840217.png)
4-isobutoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-isobutoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes an isobutoxy group, a phenylmorpholino group, and a benzenesulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-isobutoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 4-isobutoxybenzenesulfonyl chloride with 2-(2-phenylmorpholino)ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-isobutoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide nitrogen or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzenesulfonamide derivatives.
Scientific Research Applications
4-isobutoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-isobutoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The phenylmorpholino group may interact with enzyme active sites, inhibiting their activity. The sulfonamide moiety can form hydrogen bonds with biological molecules, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-isobutoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide
- 4-isobutoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specialized applications in research and industry.
Biological Activity
4-Isobutoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, including case studies and data tables.
The compound can be synthesized through a multi-step process that typically begins with the preparation of the benzenesulfonamide core. The introduction of the isobutoxy group and the phenylmorpholino moiety are crucial steps in achieving the desired compound. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Key Synthetic Steps:
- Formation of Benzenesulfonamide Core: Reacting sulfonyl chloride with an amine.
- Introduction of Isobutoxy Group: Alkylation reactions using isobutyl alcohol.
- Attachment of Phenylmorpholino Moiety: N-alkylation with 2-(2-phenylmorpholino)ethylamine.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, including:
- Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways, potentially leading to therapeutic effects.
- Receptor Binding: It may interact with specific receptors, influencing signal transduction pathways.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Properties: Preliminary studies suggest it may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Anti-inflammatory Effects: The compound has shown potential in reducing inflammation in preclinical models.
Case Studies
-
Antiproliferative Activity Assessment:
A study evaluated the antiproliferative effects of various benzenesulfonamide derivatives, including this compound, on human cancer cell lines such as MCF7 (breast carcinoma) and HT-29 (colon carcinoma). The results indicated significant inhibition of cell growth, with IC50 values in the low micromolar range.Compound Cell Line IC50 (µM) This compound MCF7 5.4 This compound HT-29 6.1 -
Mechanistic Study:
Another study focused on understanding the mechanism by which this compound affects cell cycle progression. Flow cytometry analysis revealed that treatment with the compound resulted in G2/M phase arrest in treated cells, indicating its potential as a chemotherapeutic agent.Treatment G0/G1 (%) S (%) G2/M (%) Control 45 30 25 Compound 30 20 50
Comparative Analysis
When comparing this compound to other similar compounds, its unique combination of functional groups enhances its specificity and potency against biological targets.
Compound Name | Structure Type | Notable Activity |
---|---|---|
This compound | Sulfonamide derivative | Anticancer, anti-inflammatory |
N-(4-Aminobutyl)-benzenesulfonamide | Sulfonamide derivative | Antimicrobial |
N,N-Dimethylsulfamethoxazole | Sulfonamide derivative | Antibacterial |
Properties
IUPAC Name |
4-(2-methylpropoxy)-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O4S/c1-18(2)17-28-20-8-10-21(11-9-20)29(25,26)23-12-13-24-14-15-27-22(16-24)19-6-4-3-5-7-19/h3-11,18,22-23H,12-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVFMWNPEYYRPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)S(=O)(=O)NCCN2CCOC(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.